molecular formula C9H12BrF3N2O B2558204 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1855946-49-4

4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2558204
CAS No.: 1855946-49-4
M. Wt: 301.107
InChI Key: OYCNMEAQZORQPV-UHFFFAOYSA-N
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Description

4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, an isopropoxymethyl group, and a trifluoroethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the isopropoxymethyl group: This step involves the alkylation of the pyrazole ring with isopropoxymethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the trifluoroethyl group: This can be achieved through the reaction of the pyrazole derivative with a trifluoroethylating agent, such as trifluoroethyl iodide, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) can be used.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Coupling reactions: Catalysts such as palladium or nickel, along with appropriate ligands and bases, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, or other biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can enhance its binding affinity and selectivity, while the bromine atom and isopropoxymethyl group can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the isopropoxymethyl and trifluoroethyl groups, resulting in different chemical properties and applications.

    5-(isopropoxymethyl)-1H-pyrazole:

    1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the bromine and isopropoxymethyl groups, affecting its chemical behavior and applications.

Uniqueness

4-bromo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the bromine atom allows for further functionalization, while the isopropoxymethyl and trifluoroethyl groups can enhance its biological activity and selectivity.

Properties

IUPAC Name

4-bromo-5-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3N2O/c1-6(2)16-4-8-7(10)3-14-15(8)5-9(11,12)13/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCNMEAQZORQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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